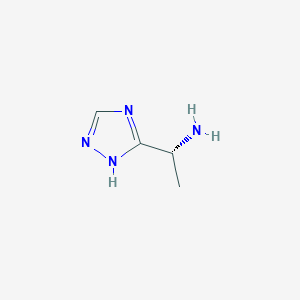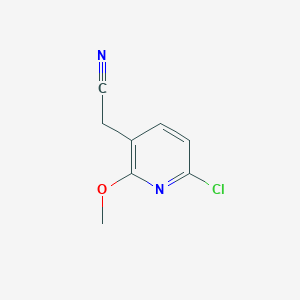![molecular formula C13H8BrFO B13614159 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of biphenyl derivatives, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to ensure consistent quality and efficiency. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological targets. It can be used in the design of molecules with potential biological activity.
Medicine: The compound is explored for its potential medicinal properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to potential biological effects.
Comparison with Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the aldehyde group.
5-Bromo-2-fluorocinnamic acid: Contains a carboxylic acid group instead of an aldehyde.
5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid: Contains a boronic acid group instead of an aldehyde.
Uniqueness: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms along with an aldehyde functional group
Properties
Molecular Formula |
C13H8BrFO |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
ZMXXEZZJBSCTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)



